2,10-dichloro-12H-dibenzo[d,g][1,3)-dioxocin
Overview
Description
2,10-Dichloro-12H-dibenzo[d,g][1,3]-dioxocin is a chemical compound with the molecular formula C15H10Cl2O4. It is known for its unique structure, which includes two chlorine atoms and a dioxocin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-dichloro-12H-dibenzo[d,g][1,3]-dioxocin typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,10-dichlorobenzene with a suitable dioxocin precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2,10-dichloro-12H-dibenzo[d,g][1,3]-dioxocin may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,10-Dichloro-12H-dibenzo[d,g][1,3]-dioxocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
2,10-Dichloro-12H-dibenzo[d,g][1,3]-dioxocin has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cardiovascular diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,10-dichloro-12H-dibenzo[d,g][1,3]-dioxocin involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholesteryl ester transfer protein (CETP), which plays a role in lipid metabolism. The compound binds to the active site of CETP, preventing its activity and thereby influencing lipid levels in the body .
Comparison with Similar Compounds
Similar Compounds
- 2,10-Dichloro-12H-dibenzo[d,g][1,3]-dioxocin-6-carboxylic acid
- Methyl 2,10-dichloro-12H-dibenzo[d,g][1,3]-dioxocin-6-carboxylate
Uniqueness
2,10-Dichloro-12H-dibenzo[d,g][1,3]-dioxocin is unique due to its specific structure and the presence of two chlorine atoms, which impart distinct chemical properties.
Properties
IUPAC Name |
3,7-dichloro-5H-benzo[d][1,3]benzodioxocine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-1-3-13-9(6-11)5-10-7-12(16)2-4-14(10)18-8-17-13/h1-4,6-7H,5,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPIRZABUUCOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCOC3=C1C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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